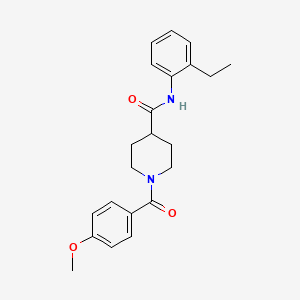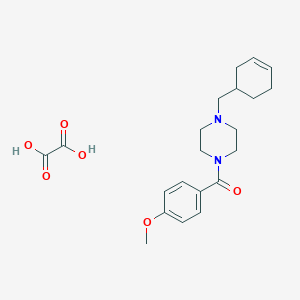![molecular formula C20H19BrN2O4 B5185956 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid, also known as BBABA, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. BBABA belongs to the class of compounds known as peptidomimetics, which are synthetic molecules that mimic the structure and function of peptides.
Mechanism of Action
The mechanism of action of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of AKT, a kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its synthetic nature, which allows for easy modification of its structure and properties. 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also has a relatively low molecular weight, which makes it easier to synthesize and purify compared to larger peptides. However, one limitation of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid. One area of interest is the development of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid analogs with improved solubility and bioavailability. Another area of interest is the study of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid in combination with other anti-cancer or anti-inflammatory agents, to determine whether it has synergistic effects. Finally, the use of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid as a tool for studying protein-protein interactions and signaling pathways in cancer and inflammation is an area of potential future research.
Synthesis Methods
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase synthesis involves the reaction of amino acid derivatives in solution. The synthesis of 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid typically involves the coupling of a butanoic acid derivative with a dipeptide containing a bromobenzoyl group and a phenylacryloyl group.
Scientific Research Applications
4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been studied extensively for its potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a modulator of protein-protein interactions. In cancer research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In inflammation research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to reduce the production of inflammatory cytokines and chemokines. In protein-protein interaction research, 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to disrupt the interaction between the transcription factor NF-κB and its co-activator, leading to inhibition of NF-κB activity.
properties
IUPAC Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGRXELXPVBJRT-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)
![N-[2-(3,5-dioxo-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5185874.png)
![N-isopropyl-1'-[3-(5-methyl-2-furyl)benzyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5185877.png)
![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)
![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![4-[6-(methoxycarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B5185892.png)
![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)

![9-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5185918.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)


